

A Technical Guide to the Physical and Chemical Properties of Chromium(III) Acetate

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Compound of Interest

Compound Name: Chromium(III) acetate

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Abstract

Chromium(III) acetate, a compound of significant interest in various scientific domains, presents a complex and fascinating profile of physical and chemical properties. While often represented by the simple formula $\text{Cr}(\text{CH}_3\text{COO})_3$, it predominantly exists as a trinuclear, oxo-centered complex. This guide provides an in-depth exploration of its core properties, chemical structure, reactivity, and established experimental protocols for its synthesis and characterization. Quantitative data are systematically presented in tables for clarity, and key processes are visualized through detailed diagrams to support research and development activities.

Core Physical and Chemical Properties

Chromium(III) acetate is typically a grayish-green to bluish-green powder.^{[1][2][3]} Its properties can vary depending on its hydration state and whether it is the simple salt or the more common basic acetate complex. Trivalent chromium compounds are generally amphoteric.^{[1][2]}

Quantitative Physical Data

The key physical and chemical identifiers for **Chromium(III) acetate** are summarized below.

Property	Value	Notes
IUPAC Name	chromium(3+) triacetate[1]	
CAS Number	1066-30-4[1][4]	
Molecular Formula	C ₆ H ₉ CrO ₆ [1][4][5]	For the simple, anhydrous salt.
Molecular Weight	229.13 g/mol [1][4][5]	For the simple, anhydrous salt.
Appearance	Grayish-green to bluish-green powder[1][2][3]	Can also appear as blue-violet needles in hexahydrate form. [2]
Odor	Odorless[1][2]	
Melting Point	>400 °C[1][2][6]	Decomposes upon heating.[7]
Density	~1.28 g/cm ³ [2]	
LogP (Octanol/Water)	0.2 (at 22 °C, pH 5)[1]	Indicates low lipophilicity.

Solubility Profile

The solubility of **Chromium(III) acetate** is dependent on the specific form of the salt and the solvent.

Solvent	Solubility	Conditions
Water	675 g/L[1][6]	At 20 °C, pH 5. Other sources note moderate or slight solubility, likely for different forms.[2][7]
DMSO	10 mg/mL (43.64 mM)[8]	Sonication is recommended to aid dissolution.[8]
Acetone	Insoluble[9]	For Chromium(III) acetate hydroxide.
Alcohol	Practically insoluble[2]	For the monohydrate form.

Chemical Structure and Reactivity

While the simple formula $\text{Cr}(\text{AcO})_3$ is often used, the most commonly encountered and stable form of **chromium(III) acetate** is a basic, oxo-centered trinuclear complex.^[10]

The Trinuclear Cation: $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]^+$

This structure features three octahedral Cr(III) centers arranged in an equilateral triangle.^[10] A central oxygen atom bridges the three chromium ions, and six acetate groups act as bridging ligands between pairs of chromium atoms. Three water molecules complete the coordination sphere of each chromium atom. This robust structure is also found in the basic acetates of Fe(III) and Mn(III).^[10]

Structure of the $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]^+$ cation.

Reactivity

- **Thermal Decomposition:** Upon heating, **Chromium(III) acetate** decomposes to form chromium oxide.^[7]
- **Aqueous Behavior:** Solutions of chromic acetate can be basic, capable of neutralizing acids.^[2] In solution, the acetate ligands can be replaced by hydroxyl groups, which can lead to the opening of the trinuclear ring and the formation of linear species.^{[11][12]}
- **Redox Potential:** It is neither a strong oxidizing nor a strong reducing agent, but it can participate in redox reactions.^[2]
- **Biological Activity:** In a research context, **Chromium(III) acetate** has been identified as an inhibitor of AMP-activated protein kinase (AMPK), where it was shown to promote lipogenesis by inhibiting AMPK phosphorylation in adipocytes.^[5]

Experimental Protocols

Synthesis from Potassium Dichromate

This protocol details a common laboratory-scale synthesis of **Chromium(III) acetate**, adapted from established inorganic preparation methods.^[13]

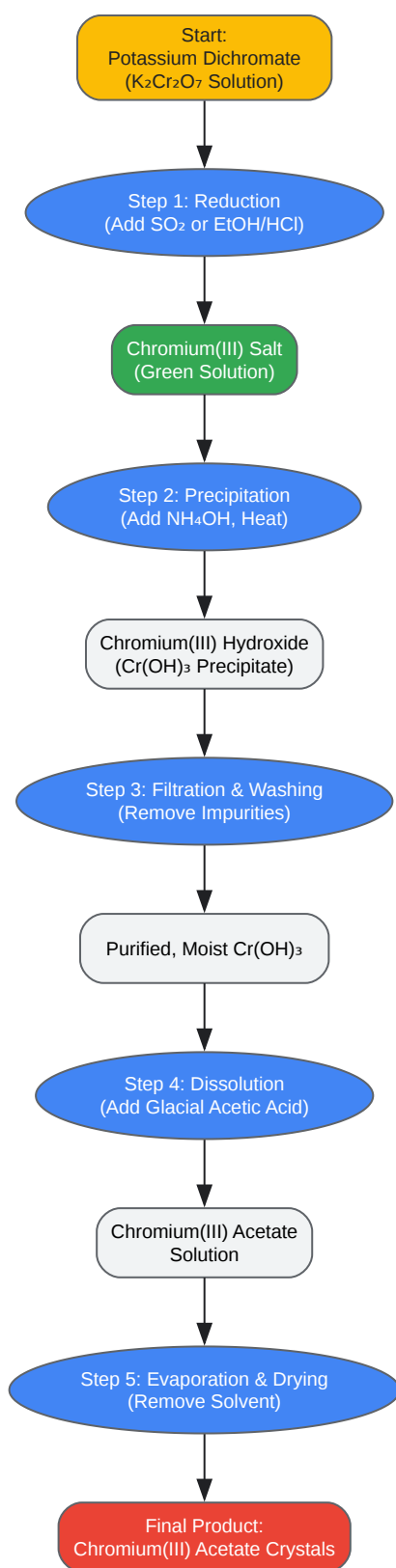
Materials:

- Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) or Chromium(VI) oxide (CrO_3)
- Sulfur dioxide (SO_2) gas or Ethyl alcohol
- Concentrated Hydrochloric acid (HCl)
- Concentrated Ammonia solution (NH_4OH)
- Glacial Acetic acid (CH_3COOH)
- Deionized water

Procedure:

- Reduction of Cr(VI) to Cr(III):
 - Dissolve 25 g of potassium dichromate in 500 mL of water.
 - Bubble sulfur dioxide gas through the solution until the color changes from orange-yellow to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[\[13\]](#)
 - Boil the resulting green solution to expel any excess SO_2 .
 - Alternative Reduction: Add the Cr(VI) compound to a mixture of 420 mL water and 80 mL concentrated HCl , followed by the addition of 35 mL of ethyl alcohol. Boil the solution to remove excess alcohol and acetaldehyde.[\[13\]](#)
- Precipitation of Chromium(III) Hydroxide:
 - Heat the solution of the chromic salt to boiling.
 - While stirring continuously, slowly add concentrated ammonia solution (approx. 40 mL) until the solution is slightly basic and chromium(III) hydroxide precipitates completely. Avoid a large excess of ammonia.[\[13\]](#)
- Purification of the Precipitate:
 - Filter the precipitated $\text{Cr}(\text{OH})_3$ using a large Buchner funnel under suction.

- Wash the precipitate thoroughly with three 100 mL portions of boiling water to remove soluble salts.[\[13\]](#)
- Formation of **Chromium(III) Acetate**:
 - Transfer the moist $\text{Cr}(\text{OH})_3$ precipitate to an evaporating dish.
 - Dissolve the precipitate in approximately 100 mL of glacial acetic acid.[\[13\]](#)
- Crystallization:
 - In a fume hood, evaporate the solution over a small flame almost to dryness. Stir frequently as the solution becomes more concentrated to prevent scorching.[\[13\]](#)
 - Transfer the resulting crystalline mass to a desiccator to dry completely.



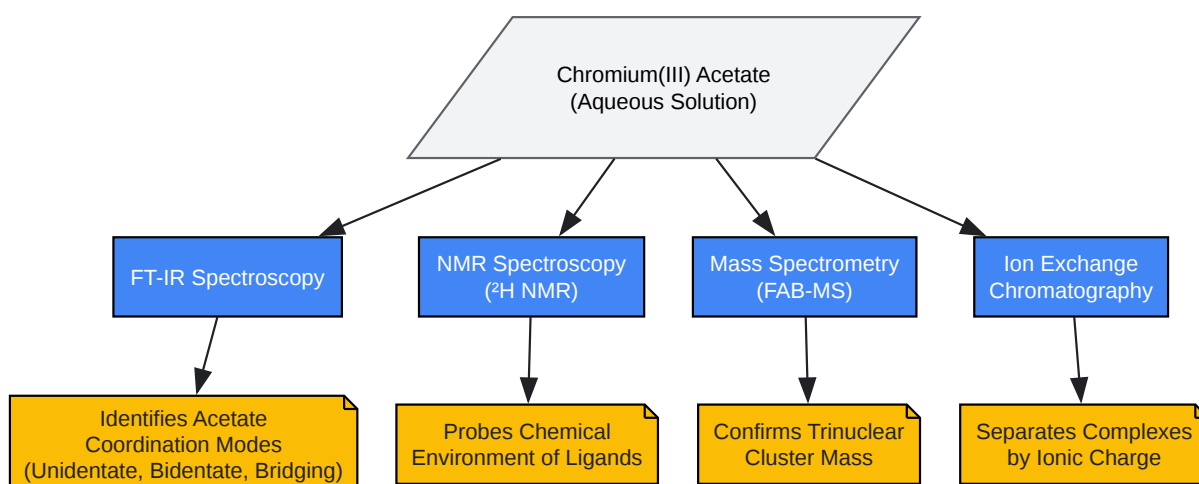
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Workflow for the synthesis of **Chromium(III) acetate**.

Characterization Methodologies

The complex nature of chromium acetate in solution necessitates a multi-technique approach for thorough characterization.[11][12]

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** This technique is crucial for identifying the coordination modes of the acetate ligands. The separation between the antisymmetric (ν_{as}) and symmetric (ν_s) carboxylate stretching frequencies can distinguish between ionic, unidentate, bidentate, and bridging acetate groups.[11]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^2H NMR can be used to further probe the acetate groups and their chemical environment, providing additional evidence for the different binding modes in solution.[11]
- **Fast Atom Bombardment (FAB) Mass Spectrometry:** FAB-MS is a soft ionization technique used to confirm the mass of large, non-volatile complexes. It has been successfully employed to verify the existence of the intact trinuclear chromium cluster in solution.[11][12]
- **Ion Exchange Chromatography:** This method separates chemical species based on their net charge. It is effective in separating the cationic trinuclear chromium acetate complexes from other potential anionic or neutral species in solution.[11][12]



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Logical workflow for the characterization of **Chromium(III) acetate**.

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